2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolo derivatives. This compound is characterized by a triazole ring fused with a pyridine moiety, which contributes to its potential biological activities. The presence of bromine and methyl substituents enhances its chemical properties and reactivity, making it a subject of interest in medicinal chemistry and drug development.
2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, which provide it in high purity (typically over 95%) for research purposes. It is classified under the category of triazolo compounds and is often explored for its pharmacological properties due to its structural features that allow for interactions with biological targets.
The synthesis of 2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 7-methyl-[1,2,4]triazolo[1,5-a]pyridine with brominating agents such as phosphorus tribromide or N-bromosuccinimide. The following outlines a typical synthetic route:
The reaction conditions must be optimized to achieve a high yield while minimizing side reactions. Typically, the reaction time ranges from several hours to overnight depending on the reactivity of the starting material and the brominating agent used.
The molecular structure of 2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be represented as follows:
The compound features a triazole ring fused to a pyridine ring with a bromine atom at position 2 and a methyl group at position 7.
2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can participate in various chemical reactions due to its reactive bromine atom. Notable reactions include:
These reactions are typically conducted under controlled conditions to prevent unwanted side reactions. The choice of solvent and temperature plays a crucial role in optimizing yields.
The mechanism of action for compounds like 2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has potential applications in various fields:
The systematic naming of triazolopyridine derivatives follows IUPAC conventions based on ring fusion patterns and substituent positions. The core scaffold, [1,2,4]triazolo[1,5-a]pyridine, consists of a triazole ring (positions 1–3) fused with a pyridine ring (positions 4–8). For the specific compound 2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine:
Table 1: Nomenclature and Identifiers of Key Triazolopyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Common Aliases |
---|---|---|---|
2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | 1352723-52-4 | C₇H₆BrN₃ | 5-Bromo-7-methyl variant (erroneous) |
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 37818533 (PubChem) | C₆H₄BrN₃ | None |
5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | 1935653-71-6 | C₇H₆BrN₃ | LB748191BR (commercial) |
The structural taxonomy hinges on:
The chemistry of triazolopyridines evolved from early heterocyclic synthesis breakthroughs:
Table 2: Evolution of Synthetic Methods for Halogenated Triazolopyridines
Time Period | Synthetic Method | Key Reagents/Conditions | Limitations/Advances |
---|---|---|---|
Early 1900s | Cyclocondensation | Aminotriazole + 1,3-dicarbonyls | Low regioselectivity for halogens |
1960–1980 | Dimroth Rearrangement | Acid-catalyzed isomerization | Enabled access to [1,5-a] isomers |
2000–Present | Direct Halogenation | NBS, PBr₃, Br₂ | High C2/C7 regioselectivity |
2010–Present | Cross-Coupling of Bromo Derivatives | Pd-catalyzed Suzuki/Miyaura reactions | Enabled drug candidate optimization |
Halogen atoms (particularly bromine) serve as critical handles for functionalization and modulate electronic properties:
Table 3: Applications of Bromo-Substituted Triazolopyridines in Drug Design
Therapeutic Target | Compound Example | Biological Activity | Role of Bromo-Triazolopyridine |
---|---|---|---|
RORγt Nuclear Receptor | Inverse Agonist 5a | IL-17A inhibition (IC₅₀ = 41 nM) | Core scaffold for LBD binding |
CDK2 Kinase | Derivative 19 | CDK2 inhibition (sub-μM IC₅₀) | Purine bioisostere with improved logP |
PI3K Kinase | Compound 23 | PI3Kβ IC₅₀ = 0.0004 μM | Hydrogen-bond acceptor via N3 nitrogen |
Antiparasitic Agents | Ru(II) Complexes | Anti-leishmanial activity | Chelation via N3/N4 atoms |
The scaffold’s physicochemical profile—moderate lipophilicity (calculated logP = 1.8–2.17), low TPSA (30.19 Ų), and high GI absorption—makes it ideal for CNS-penetrant drugs [8]. Computational studies confirm its metabolic stability against CYP isoforms (except CYP1A2), supporting its utility in lead optimization [8] [10].